molecular formula C9H10ClF2N B1395709 1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride CAS No. 1186663-16-0

1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride

Cat. No.: B1395709
CAS No.: 1186663-16-0
M. Wt: 205.63 g/mol
InChI Key: BKORYOMJPYTNMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride begins with the derivatization of substituted cinnamic acid A with Oppolzer’s sultam to give B . The reaction conditions involve the use of 3,4-Difluorobenzonitrile, ethylmagnesium bromide with titanium (IV) isopropylate in diethyl ether at -78°C .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C9H9F2N.ClH/c10-7-2-1-6 (5-8 (7)11)9 (12)3-4-9;/h1-2,5H,3-4,12H2;1H . The molecular weight of the compound is 205.63 g/mol.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 3,4-Difluorobenzonitrile with ethylmagnesium bromide and titanium (IV) isopropylate in diethyl ether at -78°C .


Physical and Chemical Properties Analysis

The physical form of this compound is a white to off-white solid . It should be stored at a temperature of +4°C .

Safety and Hazards

The safety information for 1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride indicates that there are no GHS symbols associated with it . The MSDS for the compound can be found online .

Mechanism of Action

Mode of Action

The exact mode of action of 1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride is currently unknown due to the lack of specific information . The compound’s interaction with its targets and the resulting changes would be determined by its chemical structure and the nature of the target molecules.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors may include the pH of the environment, the presence of other molecules, temperature, and more.

Properties

IUPAC Name

1-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N.ClH/c10-7-2-1-6(5-8(7)11)9(12)3-4-9;/h1-2,5H,3-4,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKORYOMJPYTNMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=C(C=C2)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80700177
Record name 1-(3,4-Difluorophenyl)cyclopropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186663-16-0, 573704-57-1
Record name Cyclopropanamine, 1-(3,4-difluorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186663-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Difluorophenyl)cyclopropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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